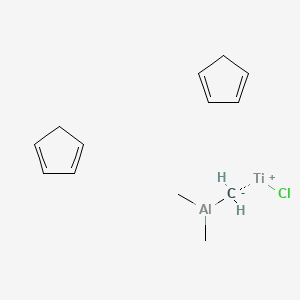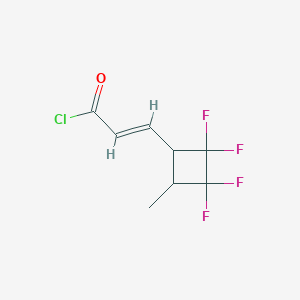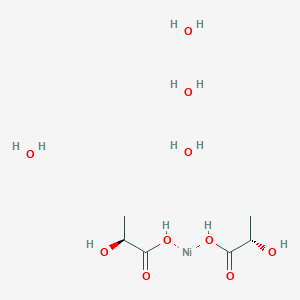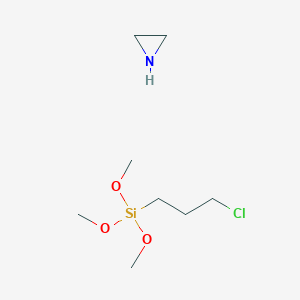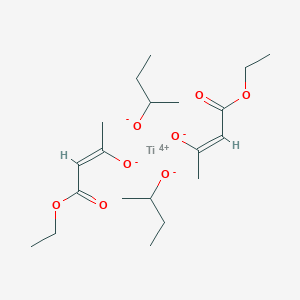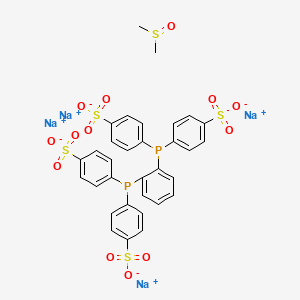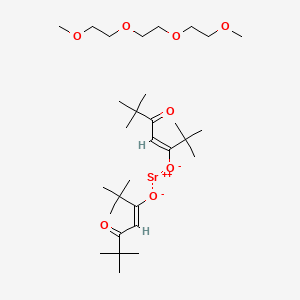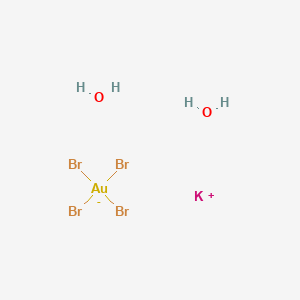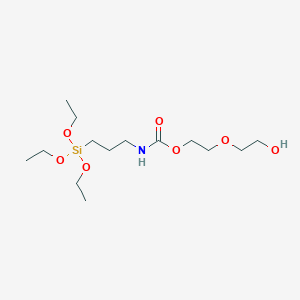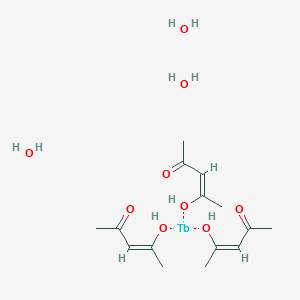
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO), is an organic compound that has been used in a variety of scientific research applications. It has been used to study the properties of lanthanide complexes, as well as to create new materials for use in medical and industrial applications.
科学的研究の応用
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), has been used in a variety of scientific research applications. It has been used to study the properties of lanthanide complexes, as well as to create new materials for use in medical and industrial applications. It has also been used in the synthesis of terbium-doped nanomaterials for use in bioimaging and as a catalyst for organic reactions.
作用機序
The mechanism of action of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), is not fully understood. However, it is believed that the terbium ion is coordinated to the acetylacetone molecules, forming a polymeric structure. This polymeric structure is then stabilized by hydrogen bonds, which gives the compound its desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), are not well understood. However, it has been shown to have some antioxidant properties, and it has been used as a contrast agent in MRI imaging.
実験室実験の利点と制限
The main advantage of using terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), in lab experiments is that it is relatively easy to synthesize and is relatively stable. However, it is important to note that it is not very soluble in water, so it may not be the best choice for experiments that require a large amount of the compound.
将来の方向性
There are a number of potential future directions for the use of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)). It could be used to synthesize terbium-doped nanomaterials for use in bioimaging and as a catalyst for organic reactions. It could also be used to study the properties of lanthanide complexes and to create new materials for use in medical and industrial applications. Additionally, it could be used to explore the potential therapeutic applications of terbium-based compounds.
合成法
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), is synthesized by reacting a solution of terbium(III) chloride with an excess of acetylacetone in aqueous ethanol. The reaction takes place at room temperature and is completed in a few hours. The product is then filtered and washed with aqueous ethanol and dried to yield the desired product, terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)).
特性
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSTCRLJRQHDT-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(III) acetylacetonate trihydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
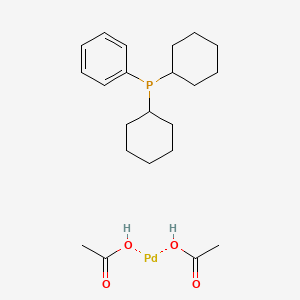
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
